molecular formula C11H13NO2 B15219714 6-Ethoxy-5-methoxy-1H-indole

6-Ethoxy-5-methoxy-1H-indole

Cat. No.: B15219714
M. Wt: 191.23 g/mol
InChI Key: GJCYFASERXMRFD-UHFFFAOYSA-N
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Description

6-Ethoxy-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of ethoxy and methoxy groups on the indole ring can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-5-methoxy-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone as starting materials. The reaction is carried out under acidic conditions, often using methanesulfonic acid in methanol. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Catalysts and solvents are carefully selected to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-5-methoxy-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common for indole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-5-methoxy-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-5-methoxy-1H-indole is unique due to the presence of both ethoxy and methoxy groups on the indole ring. This combination can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other indole derivatives .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-ethoxy-5-methoxy-1H-indole

InChI

InChI=1S/C11H13NO2/c1-3-14-11-7-9-8(4-5-12-9)6-10(11)13-2/h4-7,12H,3H2,1-2H3

InChI Key

GJCYFASERXMRFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=CNC2=C1)OC

Origin of Product

United States

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